Cas no 2229586-31-4 (tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate)

Technical Introduction: tert-Butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate is a specialized carbamate-protected amine intermediate, primarily utilized in pharmaceutical and organic synthesis. Its key structural features include an isoquinoline moiety, which confers potential bioactivity, and a tert-butoxycarbonyl (Boc) protecting group, ensuring stability during synthetic manipulations. The compound’s rigid isoquinoline core enhances its utility in designing kinase inhibitors or other biologically active molecules. The Boc group allows selective deprotection under mild acidic conditions, facilitating further functionalization. This intermediate is valued for its purity, well-defined reactivity, and compatibility with peptide coupling and heterocyclic chemistry, making it a versatile building block in medicinal chemistry and drug discovery.
tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate structure
2229586-31-4 structure
商品名:tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate
CAS番号:2229586-31-4
MF:C17H23N3O2
メガワット:301.383424043655
CID:6111315
PubChem ID:165979713

tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate
    • EN300-1901908
    • 2229586-31-4
    • tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate
    • インチ: 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-14(10-18)9-12-5-4-6-13-11-19-8-7-15(12)13/h4-8,11,14H,9-10,18H2,1-3H3,(H,20,21)
    • InChIKey: QTLCFCYWOFWGKF-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CN)CC1=CC=CC2C=NC=CC1=2)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 301.17902698g/mol
  • どういたいしつりょう: 301.17902698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 367
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 77.2Ų

tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1901908-0.05g
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate
2229586-31-4
0.05g
$1091.0 2023-09-18
Enamine
EN300-1901908-0.1g
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate
2229586-31-4
0.1g
$1144.0 2023-09-18
Enamine
EN300-1901908-10g
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate
2229586-31-4
10g
$5590.0 2023-09-18
Enamine
EN300-1901908-1.0g
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate
2229586-31-4
1g
$1299.0 2023-05-23
Enamine
EN300-1901908-0.5g
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate
2229586-31-4
0.5g
$1247.0 2023-09-18
Enamine
EN300-1901908-5g
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate
2229586-31-4
5g
$3770.0 2023-09-18
Enamine
EN300-1901908-1g
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate
2229586-31-4
1g
$1299.0 2023-09-18
Enamine
EN300-1901908-10.0g
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate
2229586-31-4
10g
$5590.0 2023-05-23
Enamine
EN300-1901908-2.5g
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate
2229586-31-4
2.5g
$2548.0 2023-09-18
Enamine
EN300-1901908-0.25g
tert-butyl N-[1-amino-3-(isoquinolin-5-yl)propan-2-yl]carbamate
2229586-31-4
0.25g
$1196.0 2023-09-18

tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate 関連文献

tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamateに関する追加情報

Introduction to Tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate (CAS No. 2229586-31-4)

Tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate, identified by the CAS number 2229586-31-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their ability to act as intermediates or bioactive molecules. The structural framework of this compound incorporates a tert-butyl group, a propan-2-yl moiety, and an isoquinolin-5-yl substituent, which collectively contribute to its unique chemical properties and potential biological activities.

The tert-butyl group is a common protective group in organic synthesis, known for its stability and ease of removal under specific conditions. This feature makes it particularly useful in multi-step synthetic pathways where selective protection and deprotection are required. The presence of the propan-2-yl chain adds to the compound's hydrophobicity, influencing its solubility and interaction with biological targets. Moreover, the isoquinolin-5-yl moiety is a key pharmacophore that is frequently encountered in natural products and drug candidates. Isoquinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Recent advancements in medicinal chemistry have highlighted the importance of isoquinoline-based scaffolds in developing novel therapeutic agents. The incorporation of such motifs into drug molecules has been shown to enhance binding affinity and selectivity towards target proteins. For instance, studies have demonstrated that isoquinoline derivatives can modulate enzymes involved in signal transduction pathways, making them promising candidates for treating chronic diseases such as cancer and neurodegenerative disorders. The carbamate functional group in Tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate further extends its potential by enabling various chemical modifications, including urea bond formation, which is crucial for drug design.

In the context of drug discovery, the synthesis of carbamate derivatives has been extensively explored due to their role as key intermediates in the preparation of more complex molecules. The tert-butyl N-hydroxycarbamate moiety is particularly valuable because it can be converted into other functional groups under different reaction conditions. This flexibility allows chemists to tailor the properties of the compound for specific applications. For example, hydrolysis of the carbamate group can yield an amine or carboxylic acid, depending on the desired outcome.

The isoquinolin-5-yl substituent in this compound is particularly noteworthy due to its structural similarity to several bioactive natural products. Isoquinolines are found in various organisms and have been implicated in a wide range of biological processes. Researchers have leveraged this structural motif to design molecules that interact with specific biological targets. One notable example is the use of isoquinoline derivatives as kinase inhibitors, which have shown promise in preclinical studies for treating certain types of cancer.

From a synthetic chemistry perspective, the preparation of Tert-butyl N-1-amino-3-(isoquinolin-5-yl)propan-2-ylcarbamate involves a series of well-established reactions that highlight the importance of protecting group strategies. The synthesis typically begins with the formation of a carbamate bond between an amine derivative and a hydroxycarbamic acid equivalent. Subsequent functionalization steps introduce the tert-butyl group and the isoquinolin-5-yl moiety through cross-coupling reactions or other coupling strategies. These synthetic routes underscore the compound's significance as a building block for more complex pharmaceuticals.

The pharmacological potential of this compound has not been fully elucidated but remains an area of active investigation. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors relevant to human diseases. The combination of structural features such as the carbamate group, tert-butyl moiety, and isoquinolin-5-yl substituent makes it an intriguing candidate for further exploration in drug discovery programs. Future research may focus on optimizing its bioactivity through structure-based design or exploring its interactions with cellular components using high-throughput screening techniques.

In conclusion, Tert-butyl N-1-amino-3-(isoquinolin-5-y l)propan -2 -y lcarbamate (CAS No . 2229586 -31 -4) represents a promising compound with significant potential in pharmaceutical research . Its unique structural features , combined with its synthetic accessibility , make it a valuable tool for developing novel therapeutic agents . As our understanding of molecular interactions continues to evolve , compounds like this are likely to play an increasingly important role in addressing unmet medical needs .

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